Uprolide F

描述

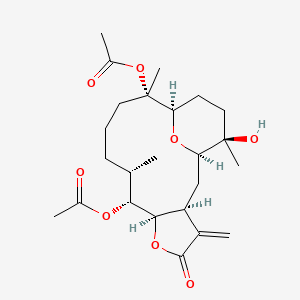

Structure

3D Structure

属性

CAS 编号 |

169217-45-2 |

|---|---|

分子式 |

C24H36O8 |

分子量 |

452.5 g/mol |

IUPAC 名称 |

[(1R,3S,7R,8R,9S,13S,14R,17R)-13-acetyloxy-17-hydroxy-9,13,17-trimethyl-4-methylidene-5-oxo-6,18-dioxatricyclo[12.3.1.03,7]octadecan-8-yl] acetate |

InChI |

InChI=1S/C24H36O8/c1-13-8-7-10-24(6,32-16(4)26)18-9-11-23(5,28)19(30-18)12-17-14(2)22(27)31-21(17)20(13)29-15(3)25/h13,17-21,28H,2,7-12H2,1,3-6H3/t13-,17-,18+,19+,20+,21+,23+,24-/m0/s1 |

InChI 键 |

TZHRHYLZSJDDNZ-YAIMKXIBSA-N |

SMILES |

CC1CCCC(C2CCC(C(O2)CC3C(C1OC(=O)C)OC(=O)C3=C)(C)O)(C)OC(=O)C |

手性 SMILES |

C[C@H]1CCC[C@]([C@H]2CC[C@@]([C@H](O2)C[C@@H]3[C@H]([C@@H]1OC(=O)C)OC(=O)C3=C)(C)O)(C)OC(=O)C |

规范 SMILES |

CC1CCCC(C2CCC(C(O2)CC3C(C1OC(=O)C)OC(=O)C3=C)(C)O)(C)OC(=O)C |

同义词 |

uprolide F uprolide F diacetate |

产品来源 |

United States |

Structural Elucidation and Definitive Revisions of Uprolide F Diacetate

Initial Spectroscopic Assignments and Proposed Structures

Initially isolated from the Caribbean gorgonian Eunicea mammosa, the structure of Uprolide F diacetate, along with the related Uprolide G acetate (B1210297), was first proposed based on a suite of spectroscopic data. mdpi.compreprints.orgencyclopedia.pub These early investigations laid the groundwork for what would become a fascinating structural puzzle.

Application of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone of the initial structural analysis. Techniques such as 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) were employed to piece together the connectivity and spatial relationships of the atoms within the molecule. cdnsciencepub.com The analysis of chemical shifts and coupling constants from these spectra provided the primary evidence for the proposed carbon skeleton and the relative stereochemistry of the substituents.

Mass Spectrometry in Molecular Formula Determination

To ascertain the elemental composition of this compound diacetate, high-resolution fast atom bombardment mass spectrometry (HR-FABMS) was utilized. This technique provided a highly accurate mass measurement, which was crucial in determining the molecular formula of the compound. cdnsciencepub.com This information, combined with the fragments observed in the mass spectrum, helped to corroborate the structural features suggested by NMR data.

Role of Infrared Spectroscopy

Infrared (IR) spectroscopy also played a role in the initial characterization. The IR spectrum revealed the presence of key functional groups by identifying the vibrational frequencies of their bonds. cdnsciencepub.com For instance, characteristic absorption bands would have indicated the presence of ester carbonyl groups and hydroxyl groups, further refining the proposed structure.

Challenges and Subsequent Structural Revisions

Despite the extensive spectroscopic analysis, the initially proposed structure of this compound diacetate was later found to be incorrect. acs.orgnih.gov This discovery initiated a period of re-evaluation and further investigation, highlighting the complexities that can arise in the structural determination of complex natural products.

Interplay between NMR Data Analysis and Synthetic Studies in Revisions

The definitive correction of this compound diacetate's structure was achieved through the powerful synergy of advanced NMR data analysis and total chemical synthesis. researchgate.net Researchers re-analyzed the NMR data, which, in light of the potential for a tetrahydropyran (B127337) ring, suggested a new possible structure. acs.org To unequivocally confirm this new hypothesis, an enantioselective total synthesis of the revised structure was undertaken. acs.orgnih.govacs.org The synthetic molecule's spectroscopic data perfectly matched that of the natural this compound diacetate, thereby confirming the revised structure and its absolute configuration. acs.orgnih.gov This rigorous approach, where synthesis is used to verify a spectroscopically-derived structure, represents the gold standard in natural product chemistry and ultimately solved the structural puzzle of this compound. researchgate.netresearchgate.net

| Compound Name |

| This compound |

| This compound diacetate |

| Uprolide G acetate |

Confirmation of Absolute Configuration and Stereochemistry

The definitive structure, including the absolute configuration and stereochemistry of (+)-Uprolide F diacetate, was unequivocally established through asymmetric total synthesis. nih.govacs.orgresearchgate.net Initial structural proposals for the uprolide family, including this compound diacetate, which were first isolated from the Caribbean gorgonian Eunicea mammosa, underwent revisions over time. mdpi.comcdnsciencepub.comencyclopedia.pub A significant revision in 2000 suggested the presence of a tetrahydropyran ring instead of a previously proposed tetrahydrofuran (B95107) motif. mdpi.comuva.esnih.gov However, lingering uncertainties necessitated an unambiguous proof of structure.

This confirmation was ultimately provided by the laboratory of Rongbiao Tong, which undertook a challenging total synthesis of the proposed revised structure. nih.govthieme-connect.comacs.org The successful enantioselective synthesis of the target molecule allowed for a direct comparison of its properties with those of the natural product. acs.orgrsc.org

The key findings that confirmed the absolute configuration and stereochemistry are as follows:

Total Synthesis: An asymmetric total synthesis of the newly proposed structure of (+)-Uprolide F diacetate (1) was completed. acs.org This synthetic route featured a highly efficient and diastereoselective Nozaki-Hiyama-Kishi (NHK) macrocyclization to form the 14-membered ring. nih.govacs.org

Spectroscopic Correlation: Crucially, the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the synthetic (+)-Uprolide F diacetate were identical to those reported for the natural product. thieme-connect.comacs.org This match provided powerful evidence that the synthesized molecule possessed the correct constitution and relative stereochemistry.

Optical Rotation: The specific rotation of the synthetic material was measured as [α]D²⁵ +35.7 (c 0.23, CHCl₃), which was in close agreement with the value reported for the natural (+)-Uprolide F diacetate, [α]D²⁵ +38.5 (c 0.35, CHCl₃). This correlation of optical activity confirmed that the synthesis had produced the correct enantiomer and thus established the absolute configuration of the natural product. acs.org

X-ray Crystallography of Intermediates: The stereochemistry of key intermediates in the synthetic pathway was secured using single-crystal X-ray diffraction analysis. acs.orgacs.org This rigorous method provided unambiguous proof of the relative and absolute stereochemistry at multiple chiral centers within the molecule, which were then carried through to the final product, leaving no doubt as to its definitive structure. acs.org

This comprehensive approach, combining advanced synthetic chemistry with detailed spectroscopic analysis, conclusively revised and confirmed the structure of (+)-Uprolide F diacetate, resolving previous ambiguities. rsc.orgresearchgate.netrsc.org

Research Data

The table below summarizes the key structural features and specific rotation data that were instrumental in the final confirmation of this compound diacetate's stereochemistry.

| Feature | Initially Proposed/Revised Structure | Confirmed Structure via Total Synthesis | Method of Confirmation |

| Core Ring Structure | Initially a tetrahydrofuran, later revised to a tetrahydropyran mdpi.comuva.es | Tetrahydropyran within a 14-membered carbocycle thieme-connect.com | Total Synthesis, NMR Spectroscopy thieme-connect.comacs.org |

| Absolute Stereochemistry | Inferred from biosynthetic precursors and derivatives cdnsciencepub.com | Confirmed as (1R,2E,4S,6E,8S,11S,12S,13S,14R) | Asymmetric Total Synthesis, Optical Rotation Comparison acs.org |

| Specific Rotation [α]D | +38.5 (Natural Product) acs.org | +35.7 (Synthetic Product) acs.org | Comparison of synthetic and natural product values |

Chemical Synthesis of Uprolide F Diacetate

Total Synthesis Strategies and Retrosynthetic Design

The total synthesis of uprolide F diacetate has been a key area of research, driven by the need to confirm its revised structure and provide access to sufficient quantities for biological evaluation. acs.orgnih.govresearchgate.net Retrosynthetic strategies have typically involved disconnecting the macrocycle at key points to allow for the synthesis of linear or smaller cyclic precursors that can then be cyclized in a controlled manner. researchgate.net Early synthetic studies on related uprolides, such as uprolide G acetate (B1210297) (UGA), utilized macrocyclization with ring-closing metathesis and γ-lactonization by Sharpless asymmetric dihydroxylation. acs.org However, the structural complexity of this compound diacetate necessitated the exploration of alternative and more efficient approaches.

One notable synthetic strategy for UFD features a late-stage macrocyclization using the Nozaki-Hiyama-Kishi (NHK) reaction, coupled with lactonization to simultaneously form the macrocycle and the lactone ring. acs.orgnih.govthieme-connect.de This approach proved highly efficient for forging the 14-membered macrocycle. acs.org

Asymmetric Total Synthesis Approaches

Asymmetric total synthesis has been crucial in confirming the absolute configuration of the revised structure of this compound diacetate. acs.orgnih.govresearchgate.netacs.org Enantioselective routes are designed to control the stereochemistry at each newly formed chiral center throughout the synthesis. The asymmetric total synthesis reported by Zhu and Tong confirmed the revised structure and its absolute configuration. acs.orgnih.gov This synthesis highlighted the importance of stereoselective transformations in constructing the complex framework of UFD. acs.org

Key Methodologies and Reaction Development

The successful total synthesis of this compound diacetate has relied on the implementation and development of key chemical methodologies to address the specific challenges posed by its structure.

Macrocyclization Reactions (e.g., Nozaki-Hiyama-Kishi Reaction, Ring-Closing Metathesis)

Macrocyclization is a critical step in the synthesis of cembranolides like this compound diacetate, involving the formation of the large 14-membered ring. acs.orgnih.gov

Nozaki-Hiyama-Kishi (NHK) Reaction: The NHK reaction has been successfully employed as a late-stage macrocyclization method in the synthesis of this compound diacetate. acs.orgnih.govuni-muenchen.deprinceton.edu This reaction involves the chromium-mediated coupling of a vinyl halide or triflate with an aldehyde to form a carbon-carbon bond, and it is known for its chemoselectivity and tolerance of various functional groups. illinois.eduwikipedia.org In the synthesis of UFD, the NHK macrocyclization was reported to be highly efficient and diastereoselective, providing the 14-membered macrocycle in excellent yield. acs.orgnih.gov

Reported Yield: 95% yield for the NHK macrocyclization step in one asymmetric total synthesis. acs.orgnih.gov

Ring-Closing Metathesis (RCM): While the NHK reaction was highlighted in a successful UFD synthesis, ring-closing metathesis is another powerful tool for constructing cyclic systems, including medium- and large-sized rings. thieme-connect.denih.govwikipedia.org RCM involves the intramolecular coupling of two terminal alkenes catalyzed by transition metal complexes, typically ruthenium or molybdenum catalysts. wikipedia.org Although specifically for this compound diacetate the NHK reaction was featured, RCM has been explored in the synthesis of related uprolides, such as uprolide G acetate. acs.orgresearchgate.netthieme-connect.de

Stereoselective Transformations (e.g., Achmatowicz Rearrangement, Sharpless Asymmetric Dihydroxylation)

Controlling the stereochemistry is paramount in the synthesis of this compound diacetate due to its multiple stereocenters. acs.org

Achmatowicz Rearrangement: The Achmatowicz rearrangement is a valuable method for converting furans into dihydropyranones, which can serve as versatile intermediates for the synthesis of substituted tetrahydropyran (B127337) derivatives. nih.govwikipedia.org This oxidative ring expansion of furfuryl alcohols has been utilized in the synthesis of the functionalized tetrahydropyran core present in uprolide G acetate, a closely related cembranolide. nih.gov

Sharpless Asymmetric Dihydroxylation (SAD): The Sharpless asymmetric dihydroxylation is a widely used enantioselective reaction that converts prochiral olefins into chiral vicinal diols. mdpi.comorganic-chemistry.org This methodology has been employed in the synthesis of uprolide G acetate for γ-lactonization, highlighting its utility in introducing oxygen functionalities with controlled stereochemistry in uprolide synthesis. acs.orgresearchgate.net

Translactonization Phenomena and Biogenetic Implications

An unexpected reagent-controlled reversible translactonization phenomenon was observed during the synthesis of this compound diacetate. acs.orgnih.govacs.orgsemanticscholar.org This involved the interconversion between a δ-lactone and a γ-lactone form. acs.org This translactonization, being the first example within the cembranolide family, is considered to have significant biogenetic implications and is of great importance for synthetic studies of α-methylene-γ-lactone-bearing cembranolides. acs.orgnih.govacs.orgsemanticscholar.org The observation of this phenomenon provided insights into the potential biosynthetic pathways of these natural products. acs.orgnih.gov

Efficiency and Challenges in Synthetic Routes

Development of New Synthetic Methods Inspired by Uprolide Synthesis

The challenges encountered during the total synthesis of uprolides have spurred the development of new synthetic methodologies. The uprolide synthesis project has had a positive impact on the development of research programs in total synthesis, green chemistry, and synthetic methodology. thieme-connect.com

One key reaction that has been exploited and further developed in the context of uprolide synthesis is the Achmatowicz rearrangement. thieme-connect.comresearchgate.netust.hk This reaction, which transforms furfuryl alcohols into dihydropyran derivatives, was utilized in the early stages of uprolide synthesis and has been identified as a versatile transformation for developing new synthetic strategies. thieme-connect.com

The pursuit of more efficient routes to uprolides has also led to the conception of new synthetic strategies. For example, a strategy featuring a Nozaki-Hiyama-Kishi reaction/lactonization was conceived to forge the macrocycle and lactone simultaneously in the synthesis of this compound Diacetate, contributing to a more efficient route. thieme-connect.comuni-muenchen.de The development of new methodologies, including green protocols for reactions like the Achmatowicz rearrangement, has been directly influenced by the challenges and opportunities presented by the total synthesis of uprolides. thieme-connect.com

Biosynthetic Hypotheses and Pathways of Uprolide F Diacetate

Proposed Biogenetic Origins of Cembranolides

Cembranolides, including the uprolides, are diterpenes derived from the universal isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net GGPP is a 20-carbon molecule assembled from four isopentenyl pyrophosphate (IPP) units and their allylic isomer, dimethylallyl pyrophosphate (DMAPP), via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. The biosynthesis of cembranoids is initiated by the cyclization of the acyclic (E,E,E)-GGPP. nih.govresearchgate.net This key cyclization step is catalyzed by a class I diterpene synthase (dTPS), such as cembratriene-ol synthase (CBTS) identified in plants like Nicotiana tabacum. nih.gov These enzymes facilitate the formation of the characteristic 14-membered cembrane (B156948) ring system. mdpi.comresearchgate.net

The production of cembranoids is observed in diverse organisms, including plants and marine invertebrates like soft corals and gorgonians, which are the source of uprolides. cdnsciencepub.comnih.govresearchgate.net This suggests the presence of analogous diterpene synthases in these marine organisms responsible for the initial cyclization of GGPP to form the cembranolide scaffold.

Plausible Enzymatic Transformations Leading to the Uprolide Core

Following the initial cyclization of GGPP to a cembranoid precursor, a series of enzymatic modifications are required to generate the specific architecture of the uprolide core, particularly the formation of the fused tetrahydropyran (B127337) ring. The structural complexity of Uprolide F diacetate, which was subject to structural revisions confirming the presence of a tetrahydropyran rather than a tetrahydrofuran (B95107) ring, highlights the specificity of these downstream enzymatic steps. mdpi.compreprints.orgthieme-connect.comnih.govnih.gov

Plausible enzymatic transformations involved in shaping the uprolide core could include:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the cembrane scaffold is a common modification catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.gov The uprolides possess multiple oxygen functionalities, suggesting significant hydroxylation steps.

Oxidation: Further oxidation of hydroxyl groups or double bonds could occur, leading to ketones, aldehydes, or carboxylic acids.

Cyclization: The formation of the tetrahydropyran ring is a crucial step. This likely involves an intramolecular cyclization reaction, possibly an ether formation, catalyzed by specific enzymes that orient a hydroxyl group and a carbon bearing a leaving group or an activated double bond in the correct proximity and stereochemistry. The precise mechanism and the enzyme(s) responsible for forming the six-membered tetrahydropyran ring in uprolides, as opposed to a five-membered tetrahydrofuran ring initially proposed, would be key to understanding the unique uprolide structure. mdpi.compreprints.org

Rearrangements: Enzymatically controlled rearrangements of the carbon skeleton or functional groups could also contribute to the final complex structure.

While specific enzymes directly involved in the biosynthesis of the uprolide core in Eunicea mammosa have not been fully characterized in the provided search results, the general enzymatic machinery for terpene modification, including CYP450s and cyclases, is well-established in natural product biosynthesis.

Derivatization and Acetylation Pathways in Nature

Derivatization steps, such as glycosylation, methylation, or acetylation, are common in natural product biosynthesis and play significant roles in modulating the biological activity, solubility, and stability of compounds. researchgate.net Acetylation, the introduction of acetyl groups, is a crucial modification catalyzed by acetyltransferases, often utilizing acetyl-CoA as the acetyl donor. researchgate.netbiorxiv.org

Acetylation can influence natural product biosynthesis in several ways:

Protection and Directing: Acetylation can protect reactive functional groups during multi-step biosynthetic pathways or direct the course of subsequent enzymatic reactions. researchgate.net

Structural Diversification: The presence or absence of acetyl groups contributes to the structural diversity within a class of natural products.

Regulation: Acetylation dynamics can play a regulatory role in controlling biosynthetic flux. researchgate.net

This compound is found in nature as the diacetate, indicating that acetylation of two hydroxyl groups is a late-stage event in its biosynthesis. This process is likely mediated by specific acetyltransferases present in Eunicea mammosa. biorxiv.org The acetylation of the uprolide core to yield this compound diacetate represents a final derivatization step, potentially impacting its biological properties or its role within the producing organism. The involvement of acetyl-CoA as the acetyl donor is a general principle in such acetylation reactions. biorxiv.orgspringernature.comnih.govwikipedia.org

The biosynthetic pathway of this compound diacetate, therefore, is hypothesized to involve the initial formation of the cembranolide macrocycle from GGPP, followed by a series of enzymatic oxidations, cyclizations (specifically leading to the tetrahydropyran ring), and finally, acetylation of hydroxyl groups to yield the diacetate form.

Preclinical Biological Activity and Associated Cellular Mechanisms

Evaluation of Cytotoxic Activity in in vitro Cell Line Models

The cytotoxic potential of uprolides has been assessed against a panel of human cancer cell lines. These studies are crucial in the early stages of drug discovery to identify compounds with anti-cancer properties.

Activity Profile Against Human Carcinoma Cell Lines

Research has shown that derivatives of Uprolide F, such as this compound diacetate, exhibit moderate cytotoxic activity. For instance, this compound diacetate was found to be active against HeLa (cervical cancer) cells. mdpi.com While direct data for this compound on other specific cell lines like CCRF-CEM T-cell leukemia, HCT-116 colon cancer, and MCF-7 breast adenocarcinoma is not explicitly detailed in the provided context, related uprolides have shown significant activity against these lines. For example, Uprolide D-acetate demonstrated cytotoxicity against CCRF-CEM, HCT-116, and MCF-7 cells. mdpi.compreprints.orgencyclopedia.pub This suggests that the uprolide scaffold is a promising framework for cytotoxic agents.

Inhibitory Concentration Studies

The potency of a cytotoxic compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%.

Diterpenoid cembranolides isolated from Eunicea mammosa have shown moderate cytotoxicity against HeLa cells. The IC50 value for this compound diacetate against this cell line was reported to be 5.1 µg/mL. mdpi.com For comparison, other related compounds such as Uprolide D acetate (B1210297), Uprolide D, and Uprolide E acetate exhibited IC50 values of 2.5 µg/mL, 5.0 µg/mL, and 3.0 µg/mL against HeLa cells, respectively. mdpi.com

Furthermore, Uprolide D-acetate displayed IC50 values of 7.0 µg/mL against both human T-cell leukemia CCRF-CEM cells and HCT 116 colon cancer cells, and a more potent IC50 of 0.6 µg/mL against MCF-7 breast adenocarcinoma cells. mdpi.compreprints.orgencyclopedia.pub

Table 1: Inhibitory Concentration (IC50) of Uprolide Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound diacetate | HeLa | 5.1 mdpi.com |

| Uprolide D acetate | HeLa | 2.5 mdpi.com |

| Uprolide D | HeLa | 5.0 mdpi.com |

| Uprolide E acetate | HeLa | 3.0 mdpi.com |

| Uprolide D-acetate | CCRF-CEM T-cell leukemia | 7.0 mdpi.compreprints.orgencyclopedia.pub |

| Uprolide D-acetate | HCT 116 colon cancer | 7.0 mdpi.compreprints.orgencyclopedia.pub |

| Uprolide D-acetate | MCF-7 breast adenocarcinoma | 0.6 mdpi.compreprints.orgencyclopedia.pub |

Proposed Molecular Targets and Cellular Pathways

Understanding how these compounds exert their cytotoxic effects at a molecular level is critical for their development as therapeutic agents.

Interactions with Cellular Processes

The cytotoxic activity of uprolides is linked to their ability to interfere with fundamental cellular processes, most notably cell proliferation. preprints.org The presence of an α-methylene-γ-lactone group in many uprolides is thought to be a key structural feature for their biological activity, including anti-inflammatory effects which can be linked to cancer pathways. mdpi.com While the precise molecular targets of this compound are not fully elucidated, related compounds have been shown to inhibit cell proliferation in various human tumor cell lines. preprints.org The antiproliferative effects of some cembranoids have been associated with the ability to induce cell cycle arrest. mdpi.com

Preliminary in vivo Biological Evaluations (Non-Human Models)

While in vitro studies provide valuable initial data, in vivo evaluations in animal models are necessary to understand a compound's activity in a whole organism.

Activity in Specific Preclinical Disease Models

Direct in vivo studies for this compound in specific disease models were not detailed in the provided search results. However, related marine compounds containing a tetrahydrofuran (B95107) motif, a structural feature initially proposed for this compound, have been investigated for other biological activities. For instance, certain trans- and cis-oxylipids isolated from the brown alga Notheia anomala have demonstrated in vitro antihelmintic activity by inhibiting the larval development of parasitic nematodes like Haemonchus contortus and Trichostrongylus colubriformis. preprints.orgencyclopedia.pubnih.gov This highlights the diverse biological potential of marine-derived natural products with structural similarities to the uprolide family.

Structure Activity Relationship Sar Studies and Analogue Design of Uprolide F

Uprolide F belongs to the cembranolide family of diterpenes, a class of natural products characterized by a 14-membered macrocyclic ring. nih.gov The structure-activity relationship (SAR) of this compound and its analogues has been a subject of interest, aiming to understand the molecular features crucial for their biological activities, including cytotoxic and anti-inflammatory properties. nih.govthieme-connect.com

Advanced Analytical Methodologies in Uprolide F Research

High-Field NMR Spectroscopy for Complex Structural Analysis

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural elucidation of complex organic molecules like Uprolide F. rsc.org NMR provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule. For this compound and its derivatives, various NMR experiments have been employed to determine the constitution and relative configuration.

Early studies on uprolides, including Uprolide-A acetate (B1210297) (a related cembranolide), utilized ¹H and ¹³C NMR data, along with techniques such as H-H COSY and NOESY, to establish proton networks and connectivity through quaternary carbons. cdnsciencepub.com INEPT spectra were also used in these analyses. cdnsciencepub.com The chemical shifts and coupling constants observed in the ¹H NMR spectra provide insights into the local environment of each proton, while ¹³C NMR data confirm the presence of different carbon types (methyl, methylene, methine, and quaternary carbons) and functional groups like ester carbonyls and olefinic carbons. cdnsciencepub.com

For instance, the ¹H NMR spectrum of Uprolide-A acetate showed signals characteristic of olefinic protons, a hydroxyl group, an acetate ester, and methyl groups. cdnsciencepub.com The ¹³C NMR data supported the proposed cembranolide skeleton with an epoxide and an α-methylene-γ-butyrolactone ring. cdnsciencepub.com Analysis of NOESY spectra helped in establishing spatial relationships between protons, aiding in the determination of relative stereochemistry. cdnsciencepub.com However, in some cases, NOESY data alone may not be sufficient for unambiguous stereochemical assignments, particularly for flexible parts of the molecule or specific chiral centers like C-8 in Uprolide-A acetate. cdnsciencepub.com

The structural revision of this compound diacetate from a proposed tetrahydrofuran (B95107) to a tetrahydropyran (B127337) ring was also influenced by the re-analysis and interpretation of NMR data in conjunction with synthetic efforts. preprints.orgmdpi.com Detailed ¹H and ¹³C NMR spectra of this compound diacetate and its analogues have been crucial in confirming the revised structure. acs.orgacs.org

X-ray Crystallography for Unambiguous Stereochemical Assignments

X-ray crystallography is a powerful technique that can provide unambiguous three-dimensional structural information, including the absolute stereochemistry of a crystalline compound. nih.govacs.org This method has been instrumental in resolving ambiguities that may arise from NMR data alone, particularly concerning the relative and absolute configurations of chiral centers.

In the study of uprolides, X-ray diffraction analysis was successfully applied to Uprolide-A acetate, a related compound, to establish the relative configuration at C-8 and confirm other structural assignments. cdnsciencepub.com This was particularly important because NOESY data did not provide reliable information about the stereochemistry at C-8. cdnsciencepub.com By correlating the stereochemistry at C-1, C-3, C-4, C-12, C-13, and C-14, which were common to eupalmerin acetate (a compound with established absolute configuration), the absolute stereochemistry of Uprolide-A acetate could be inferred. cdnsciencepub.com

While direct X-ray crystallographic data for this compound itself might be limited in the provided search results, the successful application of this technique to closely related uprolides underscores its importance in confirming stereochemical assignments within this class of compounds. The revision of the structure of this compound diacetate was ultimately confirmed by asymmetric total synthesis, a process that often relies on established stereocenters, which can be verified by methods like X-ray crystallography of synthetic intermediates or final products. preprints.orgmdpi.comacs.org Supporting information for structural revisions of this compound diacetate has included X-ray crystallographic data for synthetic intermediates. acs.org

Chromatographic Techniques for Isolation, Purification, and Analytical Purity

Chromatographic techniques are indispensable for the isolation and purification of natural products from complex mixtures, as well as for assessing the purity of synthesized compounds. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.orgunits.itnih.gov

Conventional chromatographic procedures were used in the initial isolation of uprolides, including this compound, from the gorgonian Eunicea mammosa. cdnsciencepub.com Techniques such as column chromatography are widely used for purifying compounds on a larger scale. units.itnih.govresearchgate.net In column chromatography, a mixture is loaded onto a stationary phase packed in a column, and a mobile phase is passed through to elute the components. units.itresearchgate.net The separation is based on differences in polarity or other physical properties, causing different compounds to travel through the column at different rates. units.itresearchgate.net Fractions containing the separated compounds are collected. units.itresearchgate.net

Thin-layer chromatography (TLC) is a simple and rapid chromatographic technique often used for monitoring the progress of reactions, identifying compounds, and checking the purity of samples. wikipedia.orgglobalresearchonline.net TLC can also be used for small-scale purification. wikipedia.org For this compound research, TLC would likely be used to monitor the fractions collected from column chromatography to identify those containing the target compound and to assess its purity. researchgate.net

High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution, sensitivity, and speed compared to traditional column chromatography or TLC. nih.gov HPLC is widely used for both analytical and preparative purposes, including assessing the analytical purity of a compound and isolating pure substances. The provided search results mention HPLC coupled with HRMS for metabolite profiling, highlighting its role in separating complex mixtures prior to MS analysis. nih.gov

The isolation and purification of this compound and its derivatives from the crude extract of Eunicea mammosa would have involved a combination of these chromatographic techniques to obtain pure samples for structural characterization and further studies. cdnsciencepub.com Similarly, in synthetic efforts towards this compound, chromatography would be crucial for purifying intermediates and the final product to ensure analytical purity. acs.org

Future Research Directions and Perspectives for Uprolide F Diacetate

Exploration of Novel Synthetic Routes and Methodologies

Significant research has focused on the total synthesis of Uprolide F Diacetate, particularly in confirming its structural assignment acs.orgebi.ac.uknih.govdrugbank.comontosight.airna-society.orggenome.jpctdbase.org. The structural revision of (+)-Uprolide F Diacetate was notably confirmed through asymmetric total synthesis acs.orgdrugbank.comgenome.jpctdbase.org. This work has not only validated the corrected structure but has also led to the development of new and efficient synthetic strategies acs.orgebi.ac.uknih.govontosight.airna-society.orggenome.jp. For instance, a new synthetic strategy for this compound Diacetate (UFD) has featured a Nozaki–Hiyama–Kishi reaction/lactonization to simultaneously forge the macrocycle and lactone ontosight.ai. The total synthesis has been described as a multi-step process, highlighting the complexity of the molecule ontosight.ai. Further exploration of novel synthetic routes and methodologies remains crucial to improve the efficiency, stereoselectivity, and scalability of this compound Diacetate production acs.orgdrugbank.comontosight.aigenome.jp. Advances in synthetic methodology, such as tandem reactions, are seen as important for building complex natural products like uprolides genome.jp. The development of improved synthetic strategies is particularly timely given the potential limitations in obtaining sufficient quantities of such compounds from natural sources ebi.ac.uk.

In-depth Elucidation of Specific Cellular Mechanisms of Action

While this compound Diacetate is recognized for its cytotoxic properties, a comprehensive understanding of its specific cellular mechanisms of action is an important area for future research acs.orgebi.ac.uknih.gov. Related uprolides, such as Uprolides D and D acetate (B1210297), have demonstrated moderate cytotoxicity against various human tumor cell lines, including HeLa, CCRF-CEM T-cell leukemia, HCT-116 colon cancer, and MCF-7 breast adenocarcinoma drugbank.com. General studies on cnidarian venoms, the source of uprolides, have explored damage mechanisms such as pore formation or oxidative stress. Additionally, the mode of action of cembranoids on embryonic muscle acetylcholine (B1216132) receptors has been investigated. Future research should aim to specifically identify the molecular targets and downstream signaling pathways affected by this compound Diacetate at the cellular level to fully understand its biological effects and potential therapeutic applications.

Development of Advanced Preclinical Disease Models

The evaluation of this compound Diacetate's therapeutic potential necessitates the development and utilization of advanced preclinical disease models. While cytotoxicity against various cancer cell lines has been observed for related uprolides drugbank.com, more sophisticated models are needed to accurately assess the compound's efficacy and pharmacological profile in a complex biological setting. In the broader field of drug discovery, advanced preclinical models, including in vivo animal models and in vitro systems like organoids derived from patient tissues, are employed to study drug responses and predict in vivo toxicity. Future studies on this compound Diacetate could benefit from the application of such models to better understand its activity in specific diseases and to guide further development.

Potential as a Chemical Biology Probe or Lead Compound

Marine natural products, including cembranolides like the uprolides, are considered a vital source of lead compounds in drug discovery ebi.ac.ukdrugbank.comgenome.jp. This compound Diacetate, with its cytotoxic activity, holds potential as a lead compound for the development of new therapeutic agents acs.orgebi.ac.uknih.gov. The process of hit-to-lead and lead optimization in drug discovery involves refining initial hits and optimizing their chemical structures to improve properties such as potency, selectivity, and pharmacokinetics. This compound Diacetate is explicitly mentioned in the context of lead compound discovery. Beyond its potential as a therapeutic lead, the unique structure and biological activity of this compound Diacetate also suggest its potential utility as a chemical biology probe to investigate specific biological processes or targets. Further research is needed to fully explore its capabilities in these areas.

常见问题

Q. What are the standard in vitro models for assessing Uprolide F’s anti-inflammatory activity, and how are cytokine inhibition thresholds determined?

- Methodological Answer : Use lipopolysaccharide (LPS)-stimulated macrophage models to measure TNF-α and IL-6 suppression via ELISA. Concentration ranges (1.75–7 µM) should be tested to establish dose-response curves, with cell viability assays (e.g., MTT) run in parallel to rule out cytotoxicity . Normalize cytokine data to vehicle controls and report percentage inhibition relative to LPS-only conditions.

Q. Which analytical techniques are recommended for validating this compound’s purity and structural integrity during synthesis?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–230 nm) for purity assessment. Pair this with mass spectrometry (MS) for molecular weight confirmation. For stereochemical validation, use circular dichroism (CD) spectroscopy or X-ray crystallography, referencing FDA guidelines for peptide-based compounds .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity while minimizing variability?

- Methodological Answer : Use a logarithmic concentration series (e.g., 0.1–10 µM) with triplicate technical replicates. Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and negative controls (vehicle-only). Apply statistical models like four-parameter logistic curves to calculate EC₅₀ values, and report confidence intervals to quantify uncertainty .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytokine inhibition data between this compound and structurally analogous compounds (e.g., Uprolides N, O, P)?

- Methodological Answer : Conduct comparative studies using identical assay conditions (e.g., cell type, LPS concentration). Perform structural-activity relationship (SAR) analyses to identify critical functional groups. Use multivariate regression to isolate variables contributing to potency differences, and validate findings with gene expression profiling (e.g., NF-κB pathway markers) .

Q. What strategies optimize this compound’s pharmacokinetic parameters in preclinical animal models?

- Methodological Answer : Use non-compartmental pharmacokinetic analysis (NCA) with serial blood sampling over 24–72 hours. Test formulations with absorption enhancers (e.g., chitosan nanoparticles) to improve bioavailability. Monitor metabolite formation via LC-MS/MS and correlate with pharmacodynamic endpoints (e.g., TNF-α suppression in plasma) .

Q. How should batch-to-batch variability in this compound’s biological activity be addressed during large-scale production?

- Methodological Answer : Implement quality-by-design (QbD) principles, including accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways. Use design-of-experiments (DoE) to optimize synthesis parameters (e.g., temperature, pH). Validate consistency with orthogonal assays (e.g., bioactivity, FTIR for secondary structure) .

Q. What experimental frameworks are suitable for investigating this compound’s off-target effects in complex biological systems?

- Methodological Answer : Employ high-content screening (HCS) with multi-parameter readouts (e.g., apoptosis, mitochondrial membrane potential). Use CRISPR-Cas9 knockouts of suspected off-target receptors (e.g., GPCRs) to confirm specificity. Pair with transcriptomic profiling (RNA-seq) to identify unintended pathway modulation .

Q. How can researchers validate this compound’s target engagement in cellular assays when antibodies are unavailable?

- Methodological Answer : Use competitive binding assays with fluorescently labeled analogs (e.g., FITC-Uprolide F) and flow cytometry. Confirm target engagement via siRNA knockdown of the putative receptor, followed by rescue experiments with exogenous protein expression .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data with non-linear trends?

- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to fit sigmoidal curves. Use bootstrapping to estimate EC₅₀ variability. For non-parametric data, employ Kruskal-Wallis tests with Dunn’s post-hoc correction. Report effect sizes (e.g., Cohen’s d) for inter-group comparisons .

Q. How should researchers handle outliers in cytokine inhibition assays without introducing bias?

- Methodological Answer : Predefine outlier criteria (e.g., data points >3 SD from mean). Use robust statistical methods like trimmed means or median-based regression. If outliers persist, conduct sensitivity analyses by excluding/including them and report both outcomes .

Experimental Design & Validation

Q. Q. What considerations are critical when designing in vivo efficacy studies for this compound in inflammatory disease models?

- Methodological Answer : Use randomized, blinded designs with power calculations to determine cohort sizes (n ≥ 8/group). Select disease models with validated translational relevance (e.g., collagen-induced arthritis for rheumatoid arthritis). Include histopathological scoring and cytokine multiplex assays to correlate efficacy with mechanistic endpoints .

Q. How can researchers ensure reproducibility when replicating this compound’s reported anti-inflammatory effects across laboratories?

- Methodological Answer : Share detailed protocols via platforms like Protocols.io , including batch numbers of critical reagents (e.g., LPS source). Use reference standards (e.g., USP-grade this compound) and inter-laboratory ring trials to validate assay performance. Report data following ARRIVE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。